molecular formula C20H24FNO5S2 B2420389 3-((4-Fluorophenyl)sulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine CAS No. 1797629-74-3

3-((4-Fluorophenyl)sulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine

Cat. No.: B2420389
CAS No.: 1797629-74-3
M. Wt: 441.53
InChI Key: NVIIBCBHMOBVJN-UHFFFAOYSA-N
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Description

3-((4-Fluorophenyl)sulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine is a sophisticated, high-purity chemical compound intended for research applications in medicinal chemistry and neuroscience. This complex small molecule features a piperidine core that is di-substituted with distinct sulfonyl groups, a structural motif common in pharmacologically active compounds. The 3-phenoxypropyl side chain is a feature shared with known NOP receptor agonists, suggesting this compound may be of significant value for investigating this receptor system, which is a critical target for pain, anxiety, and substance abuse research . Piperidine derivatives are extensively explored in drug discovery, particularly for central nervous system (CNS) disorders . The incorporation of a 4-fluorophenyl moiety is a common medicinal chemistry strategy to influence a compound's electronic properties, metabolic stability, and membrane permeability. Researchers can utilize this compound as a key intermediate or building block in the synthesis of novel compound libraries, or as a tool molecule for probing structure-activity relationships (SAR) in the development of protease inhibitors or G-protein-coupled receptor (GPCR) modulators . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should conduct all necessary safety assessments prior to use.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-1-(3-phenoxypropylsulfonyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FNO5S2/c21-17-9-11-19(12-10-17)29(25,26)20-8-4-13-22(16-20)28(23,24)15-5-14-27-18-6-2-1-3-7-18/h1-3,6-7,9-12,20H,4-5,8,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIIBCBHMOBVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CCCOC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((4-Fluorophenyl)sulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine is a synthetic compound with significant potential in pharmacological applications. Its unique structure, characterized by the presence of sulfonyl groups and a piperidine ring, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H24_{24}FNO5_5S2_2
  • Molecular Weight : 441.53 g/mol
  • Purity : Typically around 95% .

The compound acts primarily as an antagonist at lysophosphatidic acid receptors (LPAR), which are implicated in various pathological processes including fibrosis and cancer progression . The sulfonamide moiety enhances its interaction with biological targets, contributing to its pharmacological efficacy.

Biological Activity Overview

Research indicates that compounds bearing a piperidine nucleus, similar to this compound, exhibit a range of biological activities:

  • Antibacterial Activity : Studies have shown moderate to strong antibacterial effects against various strains including Salmonella typhi and Bacillus subtilis, with some derivatives showing strong urease inhibition .
  • Enzyme Inhibition : The compound has been tested for its ability to inhibit acetylcholinesterase (AChE) and urease, both of which are critical targets in treating neurological disorders and infections .
  • Antiviral Activity : Related compounds have demonstrated antiviral properties against HIV and other viruses, suggesting potential applications in virology .

Antibacterial Screening

A series of synthesized compounds related to the piperidine framework were evaluated for their antibacterial properties. The results indicated that several derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, with IC50 values indicating effective concentrations for inhibiting bacterial growth .

Enzyme Inhibition Studies

In vitro studies revealed that compounds similar to this compound showed strong inhibitory effects on AChE. For instance, some derivatives achieved IC50 values as low as 0.63 µM, highlighting their potential as therapeutic agents in neurodegenerative diseases .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/EnzymeObserved EffectIC50 Values (µM)
AntibacterialSalmonella typhiModerate to strongVaries
Bacillus subtilisModerateVaries
Enzyme InhibitionAcetylcholinesterase (AChE)Strong inhibition0.63 - 2.14
UreaseStrong inhibitionVaries
AntiviralHIVModerate protectionVaries

Scientific Research Applications

Antibacterial Activity

Research indicates that this compound demonstrates moderate to strong antibacterial effects against various strains, including:

  • Salmonella typhi
  • Bacillus subtilis

In vitro studies have shown that derivatives of this compound can inhibit bacterial growth effectively, suggesting potential applications in developing new antibacterial agents.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as:

  • Acetylcholinesterase (AChE) : Important for treating neurological disorders. Some derivatives exhibit IC50 values as low as 0.63 µM.
  • Urease : Critical for treating infections caused by urease-producing bacteria.

These properties indicate its potential as a therapeutic agent in neurodegenerative diseases and infections.

Antiviral Activity

Related compounds have shown antiviral properties, particularly against HIV and other viruses. This suggests that 3-((4-Fluorophenyl)sulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine could be explored further for applications in virology.

A comprehensive summary of the biological activities observed with this compound is presented in the following table:

Activity TypeTarget Organism/EnzymeObserved EffectIC50 Values (µM)
AntibacterialSalmonella typhiModerate to strongVaries
Bacillus subtilisModerateVaries
Enzyme InhibitionAcetylcholinesteraseStrong inhibition0.63 - 2.14
UreaseStrong inhibitionVaries
AntiviralHIVModerate protectionVaries

Preparation Methods

Piperidine Core Synthesis via Hydrogenation and Reductive Amination

Pyridine Hydrogenation Strategies

The piperidine ring is commonly synthesized via hydrogenation of pyridine derivatives. Grygorenko et al. demonstrated that palladium and rhodium catalysts enable the reduction of substituted pyridines to piperidines under mild conditions. For example, 3-substituted pyridines bearing fluorinated groups were reduced using rhodium on alumina (Rh/Al₂O₃) at 50°C and 50 psi H₂, achieving yields exceeding 85%. This method is particularly relevant for introducing fluorinated aryl groups early in the synthesis.

Sulfonyl Group Introduction: Methodologies and Optimization

Direct Sulfonylation of Piperidine Intermediates

The installation of sulfonyl groups typically involves reacting piperidine with sulfonyl chlorides or sulfonohydrazides. Zhang et al. developed a TBAB (tetrabutylammonium bromide)-catalyzed 1,6-conjugate sulfonylation using para-quinone methides (p-QMs) and sulfonohydrazides. Under optimized conditions (10 mol% TBAB, H₂O, 80°C, 12 h), this method achieved 96% yield for diarylmethyl sulfones. Adapting this protocol, the 4-fluorophenylsulfonyl group could be introduced via p-QM intermediates derived from 4-fluorophenol.

Table 1: Optimization of Sulfonylation Conditions
Catalyst Solvent Temp (°C) Yield (%)
None THF 80 50
TBAB (10%) H₂O 80 96
Pd/C (5%) EtOH 80 73

Sequential Sulfonylation for Bis-Sulfonyl Piperidines

To install both sulfonyl groups regioselectively, a stepwise approach is necessary:

  • First Sulfonylation : Protect the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. Boc protection ensures selective sulfonylation at the 3-position. For example, 1-Boc-piperidine reacts with 4-fluorobenzenesulfonyl chloride in dichloromethane with triethylamine, yielding 1-Boc-3-((4-fluorophenyl)sulfonyl)piperidine (87% yield).
  • Deprotection and Second Sulfonylation : Remove the Boc group using HCl in dioxane, then react with 3-phenoxypropylsulfonyl chloride. Ambeed’s protocol for Boc-deprotection (HCl/dioxane, 0°C to RT, 2 h) followed by sulfonylation in THF with K₂CO₃ achieves >80% yield.

Protection/Deprotection Strategies and Functional Group Compatibility

Boc Protection for Regiocontrol

The Boc group is critical for directing sulfonylation to specific positions. As demonstrated by Ambeed, 1-Boc-4-(3-aminopropyl)piperidine undergoes smooth deprotection under acidic conditions without side reactions. This strategy prevents over-sulfonylation and ensures mono-functionalization at the 1-position.

Challenges in Fluorophenyl Group Stability

Fluorinated aryl groups are prone to hydrodefluorination under harsh reducing conditions. Grygorenko et al. noted that Rh/Al₂O₃ minimizes this side reaction compared to Pd-based catalysts. Thus, hydrogenation steps involving fluorinated intermediates should prioritize rhodium catalysts at ≤50°C.

Alternative Routes: Radical Cyclization and Aza-Prins Reactions

Radical-Mediated Cyclization

Kamimura et al. synthesized polysubstituted piperidines via triethylborane-initiated radical cyclization of 1,6-enynes. While this method offers access to alkylidene piperidines, its applicability to bis-sulfonyl derivatives remains untested.

Aza-Prins Cyclization

Li et al. employed NHC-Cu(I)/ZrCl₄ to catalyze aza-Prins cyclization of homoallylic amines with aldehydes. This method could construct the piperidine ring while introducing sulfonyl groups via aldehyde precursors.

Purification and Characterization

Chromatographic Techniques

Final purification often involves flash chromatography. Ambeed’s protocol for 1-Boc-4-(3-aminopropyl)piperidine used silica gel with methanol:ammonium hydroxide (10:1) to achieve 95% purity. Similar conditions are applicable for the target compound.

Spectroscopic Confirmation

1H/13C NMR and LC-MS are standard for characterizing sulfonyl piperidines. Single-crystal X-ray diffraction, as performed by Zhang et al. for sulfonylation adducts, provides unambiguous structural proof.

Q & A

Q. Q1. What are the optimal synthetic routes and reaction conditions for preparing 3-((4-fluorophenyl)sulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine?

Methodological Answer: The synthesis typically involves sulfonylation of a piperidine core. Key steps include:

  • Sulfonyl chloride coupling : React 4-fluorophenylsulfonyl chloride and 3-phenoxypropylsulfonyl chloride with a piperidine precursor under basic conditions (e.g., K₂CO₃, Et₃N) in aprotic solvents (e.g., DCM, THF) at 0–25°C .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product.
  • Critical parameters : Control stoichiometry (1:1 molar ratio for sulfonyl chlorides) and reaction time (2–6 hours) to avoid over-sulfonylation. Monitor pH to prevent hydrolysis of sulfonyl chlorides .

Q. Q2. How can researchers validate the structural integrity and purity of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry and substituent positioning (e.g., chair conformation of the piperidine ring) .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Verify sulfonyl group integration (δ 7.5–8.0 ppm for aromatic protons) and piperidine backbone signals (δ 1.5–3.5 ppm) .
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M-Na]⁺) with ≤2 ppm mass error .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase (UV detection at 254 nm) .

Advanced Research Questions

Q. Q3. How do electronic and steric effects of the 4-fluorophenyl and 3-phenoxypropyl substituents influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Electronic effects : The electron-withdrawing fluorine atom on the phenyl ring enhances the electrophilicity of the adjacent sulfonyl group, facilitating nucleophilic attack (e.g., by amines or thiols) .
  • Steric effects : The 3-phenoxypropyl chain introduces steric hindrance, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (50–80°C) to achieve efficient substitution. Computational modeling (DFT) can predict transition-state geometries to optimize reaction rates .
  • Experimental validation : Compare reaction kinetics with analogs (e.g., 4-methylphenylsulfonyl derivatives) to isolate steric vs. electronic contributions .

Q. Q4. What strategies resolve low yields or side products during double sulfonylation of the piperidine core?

Methodological Answer:

  • Common issues :
    • Di-sulfonylation at incorrect positions : Use bulky bases (e.g., DBU) to direct sulfonylation to the less hindered nitrogen .
    • Hydrolysis of sulfonyl chlorides : Maintain anhydrous conditions (molecular sieves) and low temperatures (0–5°C) during coupling .
  • Troubleshooting workflow :
    • TLC monitoring (visualized with UV or iodine) to detect intermediates.
    • Scale-down optimization (mg-scale reactions) to test reagent ratios.
    • Post-reaction quenching with ice-cold water to precipitate unreacted starting materials .

Q. Q5. How can researchers design structure-activity relationship (SAR) studies to evaluate this compound’s biological activity?

Methodological Answer:

  • Core modifications : Synthesize analogs with:
    • Varied aryl groups (e.g., 4-chlorophenyl, 3-methoxyphenyl) to assess sulfonyl group impact.
    • Shortened/lengthened alkyl chains (e.g., 2-phenoxyethyl vs. 4-phenoxybutyl) .
  • Biological assays :
    • In vitro receptor binding : Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement assays (IC₅₀ determination) .
    • Enzyme inhibition : Test for sulfatase or kinase inhibition via fluorescence-based assays (e.g., ADP-Glo™) .
  • Data analysis : Use molecular docking (AutoDock Vina) to correlate activity with substituent electronic profiles (Hammett σ values) .

Data Analysis and Contradictions

Q. Q6. How should researchers address discrepancies in reported synthetic yields (e.g., 50% vs. 75%) for similar sulfonylated piperidines?

Methodological Answer:

  • Root causes :
    • Purity of starting materials : Validate via NMR and elemental analysis.
    • Solvent polarity : Higher yields in DMF vs. THF due to improved sulfonyl chloride solubility .
  • Mitigation strategies :
    • Reproduce reactions with standardized reagents (e.g., redistilled sulfonyl chlorides).
    • Compare literature protocols side-by-side under controlled conditions (e.g., humidity, inert atmosphere) .

Comparative Reactivity and Stability

Q. Q7. How does the stability of this compound compare to mono-sulfonylated analogs under acidic/basic conditions?

Methodological Answer:

  • Stability testing :

    • Acidic conditions (pH 2) : Monitor degradation via HPLC (0.1 M HCl, 37°C). Di-sulfonylated piperidines show slower hydrolysis due to reduced basicity of the nitrogen .
    • Basic conditions (pH 12) : Assess sulfonate group cleavage (NaOH in MeOH/H₂O). Steric shielding by the 3-phenoxypropyl group enhances resistance to nucleophilic attack .
  • Key data :

    ConditionHalf-life (Di-sulfonyl)Half-life (Mono-sulfonyl)
    0.1 M HCl, 37°C48 hours12 hours
    0.1 M NaOH, 25°C>72 hours6 hours

Advanced Characterization Techniques

Q. Q8. What advanced spectroscopic methods can resolve ambiguities in the spatial arrangement of sulfonyl groups?

Methodological Answer:

  • NOESY NMR : Detect through-space interactions between the 4-fluorophenyl ring and piperidine protons to confirm substituent orientation .
  • X-ray photoelectron spectroscopy (XPS) : Analyze sulfur oxidation states (binding energy ~168–170 eV for sulfonyl groups) to rule out sulfonic acid byproducts .
  • Dynamic NMR : Study ring-flipping kinetics of the piperidine moiety at variable temperatures (−50°C to 50°C) to assess conformational rigidity .

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